![molecular formula C17H29N5O3S B5542132 4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction The chemical compound in focus is a derivative of morpholine and piperazine, which are significant in the development of various chemical entities. These molecules have been synthesized and studied for various properties and applications in scientific research.

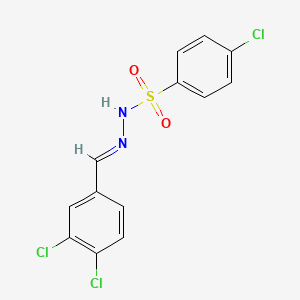

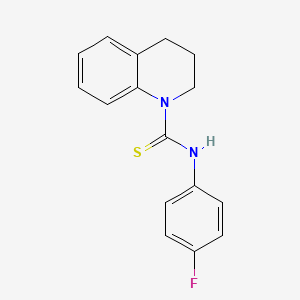

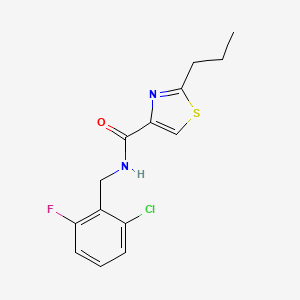

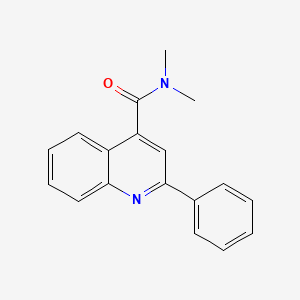

Synthesis Analysis The synthesis of morpholine and piperazine derivatives involves multi-step processes including condensation reactions, chlorination, and nucleophilic substitution. Techniques like refluxing with dimethylformamide dimethylacetal (DMF–DMA) without any solvent have been employed for efficient synthesis. Specific synthesis processes lead to the creation of compounds with morpholine moieties confirmed by single-crystal X-ray crystallography (Bhat et al., 2018).

Molecular Structure Analysis The crystal structures of related morpholine compounds have been determined, revealing that morpholine rings adopt a chair conformation. The structural conformation contributes to the physical and chemical properties of the compound (Aydinli et al., 2010).

Chemical Reactions and Properties These compounds participate in various chemical reactions such as annulation, yielding different heterocyclic compounds. Techniques and reagents used include vinyl sulfonium salts and different amino alcohols to produce morpholines and piperazines (Yar et al., 2009).

Physical Properties Analysis Physical properties such as melting points, solubility, and crystalline structure can be inferred from related studies on morpholine and piperazine derivatives. These properties are essential for understanding the compound’s behavior in different environments and applications.

Chemical Properties Analysis Chemical properties including reactivity, stability, and pH dependency have been documented. The dissociation constants and related thermodynamic quantities of similar morpholine compounds have been thoroughly investigated, providing insight into their chemical behavior across different temperatures (Roy et al., 2002).

Applications De Recherche Scientifique

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been utilized in the design of ionic liquid crystals. These cations, when combined with various anions, exhibit a rich mesomorphic behavior, including high-ordered smectic phases, smectic A phases, and hexagonal columnar phases. Morpholinium compounds with sulfosuccinate anions, in particular, show hexagonal columnar phases at room temperature, offering potential applications in materials science and nanotechnology for self-assembly processes and the creation of advanced materials with unique electrical, optical, and mechanical properties (Lava, Binnemans, & Cardinaels, 2009).

Antibacterial Agents

Oxazolidinones, a novel class of synthetic antibacterial agents, show activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. Piperazinyl oxazolidinone derivatives, in particular, have been investigated for their potent antibacterial properties. These compounds, including those with a pyridine, diazene, or triazene heteroaromatic ring, exhibit significant efficacy in vitro against gram-positive pathogens, suggesting their potential as powerful antibacterial agents (Tucker et al., 1998).

Herbicidal Ionic Liquids

Sulfonylurea-based herbicidal ionic liquids (HILs), when prepared with metsulfuron-methyl anion and various cation types, including morpholinium, have shown increased herbicidal efficacy in both greenhouse tests and field trials. These HILs offer a promising approach to agricultural weed management, providing enhanced activity and potentially reducing the environmental impact compared to traditional herbicides (Pernak et al., 2015).

Propriétés

IUPAC Name |

4-[2-(4-butylsulfonylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O3S/c1-3-4-13-26(23,24)22-7-5-21(6-8-22)17-18-15(2)14-16(19-17)20-9-11-25-12-10-20/h14H,3-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUZJJJQVGORJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)

![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)